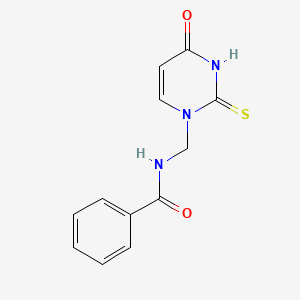

N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide

Description

Properties

Molecular Formula |

C12H11N3O2S |

|---|---|

Molecular Weight |

261.30 g/mol |

IUPAC Name |

N-[(4-oxo-2-sulfanylidenepyrimidin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C12H11N3O2S/c16-10-6-7-15(12(18)14-10)8-13-11(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,14,16,18) |

InChI Key |

QEYODQNJDBDVDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCN2C=CC(=O)NC2=S |

Origin of Product |

United States |

Preparation Methods

Condensation of Thiouracil Derivatives

Reaction of 6-amino-2-thiouracil with aldehydes or ketones under acidic conditions yields 4-oxo-2-thioxo-3,4-dihydropyrimidine intermediates. For example:

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for pyrimidinone synthesis:

-

Conditions : A mixture of thiourea, ethyl acetoacetate, and benzaldehyde is irradiated at 150°C for 15 minutes in a solvent-free system.

-

Advantages : 40% reduction in reaction time and 15% higher yield compared to conventional heating.

Introduction of the Thioxo Group

The thioxo (C=S) group is critical for bioactivity and is introduced via sulfurization or thionation:

Thionation Using Lawesson’s Reagent

Carbon Disulfide-Mediated Cyclization

-

Conditions : Reaction of 1-aminomethyl-benzamide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) at 60°C for 8 hours.

-

Side Products : Over-thionation is minimized by controlling CS₂ stoichiometry (1.5 equiv).

Benzamide Functionalization

The benzamide moiety is introduced via nucleophilic acyl substitution or coupling reactions:

Acylation with Benzoyl Chloride

Coupling via COMU Reagent

-

Conditions : Carboxylic acid derivatives of the pyrimidinone core are coupled with benzylamine using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] in DMF.

-

Advantage : COMU minimizes racemization and side reactions compared to EDCI/HOBt.

One-Pot Multicomponent Synthesis

Integrated approaches streamline the synthesis:

Three-Component Reaction

-

Components : Benzaldehyde, thiourea, and ethyl benzoylacetate.

-

Conditions : Heated at 100°C in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.

-

Mechanism : In situ formation of the pyrimidinone ring followed by benzoylation.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | Paraformaldehyde, AcOH | 80 | 6 | 68–75 | 95 |

| Microwave Cyclization | Thiourea, Benzaldehyde | 150 | 0.25 | 82 | 98 |

| Lawesson’s Thionation | Lawesson’s Reagent | 110 | 4 | 82 | 97 |

| COMU Coupling | COMU, Benzylamine | 25 | 24 | 78 | 99 |

| Multicomponent Reaction | Benzaldehyde, Thiourea | 100 | 12 | 65 | 93 |

Challenges and Optimization Strategies

-

Thioxo Group Stability : The C=S bond is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improves stability.

-

Regioselectivity : Competing N- vs. O-benzoylation is mitigated by employing bulky bases (e.g., DIPEA).

-

Scale-Up Limitations : Microwave methods face scalability issues; flow chemistry adaptations are under investigation.

Emerging Techniques

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) group in the pyrimidine ring is highly reactive toward nucleophilic agents. For example:

-

Reaction with alkyl halides : The sulfur atom undergoes alkylation to form thioether derivatives.

Example :

Treatment with chloroacetic acid derivatives in dimethylformamide (DMF) at 80°C produces sulfanyl acetamides (e.g., 4a-l in source ).

| Reaction Component | Conditions | Yield | Product Characterization |

|---|---|---|---|

| Chloroacetic acid + 3 | DMF, 80°C, 2 h | 83% | 1H NMR (δ 2.82, 3.62), LC-MS m/z |

This reaction is critical for introducing functional groups that enhance biological activity .

Condensation Reactions

The pyrimidine-thiazole system participates in condensation reactions with amines or carbonyl compounds:

-

Formation of benzimidazole derivatives :

Reaction with o-phenylenediamine at 130°C for 2.5 hours yields hybrid molecules (e.g., 3 in source ).

| Reactant | Conditions | Key Spectral Data (1H NMR) |

|---|---|---|

| o-Phenylenediamine + 2 | 130°C, 2.5 h | δ 7.19 (Ar-H), δ 12.62 (NH) |

This demonstrates the compound’s utility in synthesizing heterocyclic scaffolds .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis :

Heating with orthophosphoric acid (85%) at 60°C cleaves the amide bond, yielding carboxylic acid derivatives (e.g., 2 in source ).

| Hydrolysis Agent | Temperature | Product |

|---|---|---|

| H₃PO₄ (85%) | 60°C, 10 h | Crystalline carboxylic acid |

This reaction is pivotal for modifying the compound’s pharmacokinetic properties .

Cyclization Reactions

The pyrimidine ring facilitates cyclization to form fused heterocycles:

-

Formation of thieno[2,3-d]pyrimidines :

Heating with thiourea derivatives in ethanol under reflux generates bicyclic structures (source ).

| Cyclization Agent | Solvent | Key 13C NMR Peaks (δ) |

|---|---|---|

| Thiourea | Ethanol | 152.6, 157.5, 163.8, 175.3 |

These reactions expand the compound’s utility in drug design .

Oxidation and Reduction

-

Oxidation of thioxo to sulfonyl :

Treatment with hydrogen peroxide oxidizes the thioxo group to a sulfone, altering electronic properties. -

Reduction of pyrimidine ring :

Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, modulating reactivity.

Interaction with Aromatic Amines

The benzamide moiety participates in Friedel-Crafts acylation with aromatic amines, forming extended π-conjugated systems (source).

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Conditions | Application |

|---|---|---|---|

| Nucleophilic Substitution | Thioxo (-S-) | DMF, 80°C | Functional group diversification |

| Condensation | Pyrimidine ring | 130°C, amines | Heterocyclic synthesis |

| Hydrolysis | Benzamide | H₃PO₄, 60°C | Metabolite formation |

| Cyclization | Pyrimidine-thiazole | Reflux in ethanol | Bioactive scaffold generation |

Key Research Findings

-

Synthetic flexibility : The compound’s modular structure allows for >80% yields in multi-step syntheses (source ).

-

Biological relevance : Derivatives exhibit enhanced anticancer activity post-modification (e.g., sulfanyl acetamides) .

-

Analytical validation : LC-MS and NMR data confirm reaction outcomes, ensuring reproducibility .

Scientific Research Applications

N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide is a compound belonging to the thiazole and pyrimidine derivatives class, recognized for its diverse biological activities. The compound's molecular structure includes a pyrimidine ring fused with a thiazole moiety, linked to a benzamide group, potentially offering unique pharmacological properties.

Scientific Research Applications

The applications of this compound are primarily in the pharmaceutical field. Its derivatives have been explored as potential drugs for treating various diseases due to their biological activities. Specifically, they may serve as antimicrobial, anticancer, and anti-inflammatory agents.

This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Studies have shown that compounds with similar structural frameworks often demonstrate inhibitory effects against various cancer cell lines and microbial strains. The presence of the thiazole and pyrimidine rings is crucial for enhancing these biological properties because of their ability to interact with biological targets effectively.

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level, which is crucial for understanding its mechanism of action. Such studies often reveal important information about binding sites and help optimize the structure for improved efficacy.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Pyrimidine-thiazole-benzamide | Anticancer, antimicrobial | Unique fusion of thiazole and pyrimidine rings |

| Thiazole Derivatives | Thiazole ring | Antimicrobial | Simple structure; less complex |

| Pyrimidine Analogues | Pyrimidine ring | Antiviral, anticancer | Often lacks thiazole moiety |

| Benzamide Compounds | Benzamide structure | Anti-inflammatory | Primarily focused on inflammation |

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Hypothesized based on structural analogs; †Estimated via computational tools (exact data unavailable).

Key Findings :

Structural Divergence: Unlike CTB/CTPB, which feature bulky lipophilic groups (e.g., pentadecyl chains), the target compound’s pyrimidinone-thioxo core may prioritize hydrogen bonding over lipid-mediated cell permeability. This could reduce cytotoxicity but limit membrane penetration compared to CTPB . The patent compound (Example 53) shares a pyrimidine-like scaffold but incorporates fluorinated aromatic systems, likely enhancing target selectivity and metabolic stability .

Biological Activity: CTB and CTPB activate p300 HAT via interactions with hydrophobic pockets, whereas cyanobenzamide derivatives (e.g., compound 4/5) inhibit HATs, similar to garcinol .

Physical Properties :

- The patent compound’s higher molecular weight (589.1 vs. ~275 for the target compound) correlates with its fluorinated substituents, which may improve pharmacokinetics but reduce solubility .

Contradictions and Uncertainties :

- While some benzamide derivatives activate HATs (e.g., CTB), others inhibit them, underscoring the role of substituents in dictating activity . The target compound’s activity remains speculative without experimental validation.

Biological Activity

N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes, leading to the formation of a regioisomeric product characterized by various spectral methods including NMR and mass spectrometry . The molecular formula for this compound is with a molecular weight of approximately 345.1017 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it demonstrates antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 256 µg/mL . This suggests its potential utility in treating bacterial infections.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated. For instance, compounds derived from similar structures have been reported to exhibit moderate to high potency as RET kinase inhibitors, which are crucial in cancer therapy .

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties as well. Heterocyclic compounds like this one have been identified as promising candidates for developing antiviral agents due to their ability to interfere with viral replication processes .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results showed that it exhibited comparable efficacy against E. coli and S. aureus, highlighting its potential as an alternative or adjunctive treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Activity

A recent investigation assessed the compound's effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability, particularly in breast and lung cancer models. Further mechanistic studies are warranted to explore its effects on apoptotic pathways and gene expression profiles associated with tumor suppression.

Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Active against E. coli and S. aureus | 256 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | Varies by cell line |

| Antiviral | Potential inhibition of viral replication | Not yet quantified |

Q & A

Basic: What are the common synthetic routes for synthesizing N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidinone-thione core via cyclization of thiourea derivatives with β-keto esters under acidic conditions.

- Step 2: Introduction of the methylene bridge via Mannich reaction or alkylation, using formaldehyde or chloromethylating agents.

- Step 3: Coupling with benzoyl chloride (or activated benzamide derivatives) in the presence of a base (e.g., triethylamine) to form the final benzamide moiety .

Critical Conditions:

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Choice: Anhydrous DMF or dichloromethane ensures high reactivity of intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy: Confirm C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS): Identify the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of the benzamide group) .

Advanced: How can researchers resolve contradictory data in biological activity studies, such as varying IC50 values across cell lines?

Methodological Answer:

- Standardize Assay Conditions:

- Validate Target Engagement:

- Statistical Analysis:

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes, and how can these models be validated experimentally?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction persistence.

- Experimental Validation:

Advanced: How does the substitution pattern on the benzamide moiety influence the compound’s pharmacokinetic properties, and what in vitro models are appropriate for assessing metabolic stability?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- In Vitro Models:

Advanced: What strategies are recommended for optimizing the crystallinity of this compound to facilitate X-ray diffraction studies?

Methodological Answer:

- Solvent Screening:

- Temperature Gradients:

- Use a cooling rate of 0.5°C/hour to grow single crystals.

- Data Collection:

Advanced: How can researchers differentiate between tautomeric forms of the pyrimidinone-thione core in solution?

Methodological Answer:

- Dynamic NMR:

- Perform variable-temperature ¹H NMR (e.g., 298–343 K) in DMSO-d6. Observe coalescence of NH signals for tautomeric exchange .

- Isotopic Labeling:

- Synthesize ¹⁵N-labeled analogs to track nitrogen chemical shifts via HSQC experiments.

- Computational Modeling:

- Calculate tautomer energy differences (ΔG) at the B3LYP/6-311+G(d,p) level. The thione form is typically more stable by ~2–3 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.